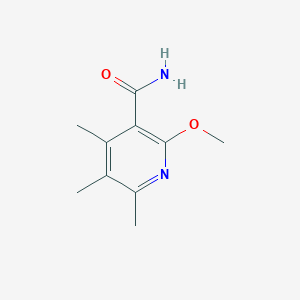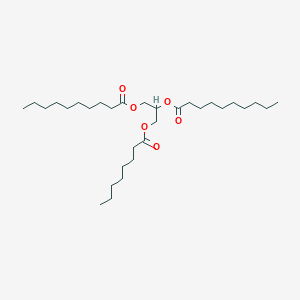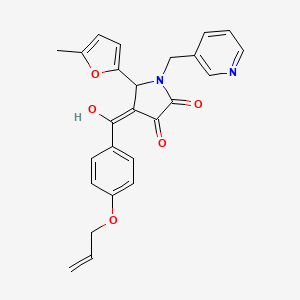
2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide” is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom . The ring is substituted with methoxy (-OCH3) and carboxamide (-CONH2) functional groups at the 2nd and 3rd positions respectively, and three methyl (-CH3) groups at the 4th, 5th, and 6th positions .Aplicaciones Científicas De Investigación
Hydrogen Bonding and DNA Base Recognition
Studies on derivatives of acridine alkylamides, structurally related to 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide, have provided significant insights into the role of hydrogen bonding in DNA base recognition. Gaugain et al. (1981) explored how 2-methoxy-6-chloro-9-aminoacridine derivatives interact with nucleic acids, demonstrating sequence specificity and the potential for hydrogen bonding between the compound's carboxamide group and adjacent guanine in DNA's minor groove. This work suggests applications in understanding drug-DNA interactions and designing molecules for targeted genetic interventions (Gaugain, Markovits, Le Pecq, & Roques, 1981).
Kinase Inhibition for Cancer Therapy
Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar to 2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide, has led to the discovery of potent Met kinase inhibitors. Schroeder et al. (2009) identified these compounds as selective inhibitors, with one derivative showing significant efficacy in tumor models, advancing to clinical trials. This highlights the potential of structurally related compounds in developing new cancer therapies (Schroeder et al., 2009).
Synthetic Pathways and Chemical Synthesis
The synthesis of related compounds, such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, has been explored to improve the efficiency and regioselectivity of chemical reactions. Horikawa, Hirokawa, and Kato (2001) detailed a practical synthetic route offering insights into process improvements and applications in synthesizing complex molecules for pharmaceutical purposes (Horikawa, Hirokawa, & Kato, 2001).
Serotonin Receptor Antagonism
The design and pharmacological evaluation of structurally novel serotonin type-3 (5-HT3) receptor antagonists, such as 3-ethoxyquinoxalin-2-carboxamides, have been reported. Mahesh et al. (2011) developed compounds with potential antidepressant-like activity, demonstrating the significance of carboxamide derivatives in developing new therapeutic agents for mental health conditions (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Propiedades
IUPAC Name |
2-methoxy-4,5,6-trimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-6(2)8(9(11)13)10(14-4)12-7(5)3/h1-4H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVAQAFLURFRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)OC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,5,6-trimethylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide](/img/structure/B2859920.png)
![2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2859925.png)

![1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2859929.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide](/img/structure/B2859930.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2859932.png)
![3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2859936.png)

![2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2859939.png)
![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2859942.png)